6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine
CAS No.: 2098044-60-9
Cat. No.: VC3206451
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098044-60-9 |
|---|---|
| Molecular Formula | C10H17N3 |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine |
| Standard InChI | InChI=1S/C10H17N3/c1-3-13(2)10-6-4-5-9(12-10)7-8-11/h4-6H,3,7-8,11H2,1-2H3 |
| Standard InChI Key | SZHFOWXHQBTNER-UHFFFAOYSA-N |
| SMILES | CCN(C)C1=CC=CC(=N1)CCN |
| Canonical SMILES | CCN(C)C1=CC=CC(=N1)CCN |
Introduction
Chemical Identity and Structural Properties
6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine is characterized by a pyridine core with two distinct amino-containing substituents. According to chemical database information, this compound has a clearly defined chemical identity with specific molecular parameters that distinguish it from related structures .
Basic Chemical Parameters
The compound's fundamental chemical properties are outlined in the table below:
| Parameter | Value |
|---|---|
| Chemical Name | 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine |
| CAS Number | 2098044-60-9 |
| Molecular Formula | C₁₀H₁₇N₃ |
| Molecular Weight | 179.2621 g/mol |
| SMILES Notation | NCCc1cccc(n1)N(CC)C |
The molecular structure features a pyridine ring with a 2-aminoethyl substituent at the 6-position and an N-ethyl-N-methyl amino group at the 2-position . This arrangement of functional groups contributes to the compound's unique chemical behavior and reactivity patterns. The presence of three nitrogen atoms—one in the aromatic ring and two in the amino substituents—provides multiple sites for hydrogen bonding, coordination with metals, and other interactions.
Structural Analysis
The structural characteristics of 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine involve an interesting arrangement where the pyridine nitrogen at position 1 creates an electron-deficient aromatic system. The compound contains a tertiary amine (N-ethyl-N-methyl) at position 2 and a primary amine attached via an ethyl linker at position 6 . This combination of different amino groups with varying nucleophilicity and basicity contributes to the compound's chemical versatility.
Analytical Identification and Characterization
The identification and characterization of 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine can be accomplished through various analytical techniques.
Chromatographic Analysis
For compounds in the pyridine family, reverse-phase HPLC methods have proven effective for analysis and purification. For instance, related pyridine compounds such as N-Ethyl-6-methylpyridin-2-amine can be analyzed using Newcrom R1 HPLC columns with mobile phases containing acetonitrile, water, and phosphoric acid . For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid. Similar approaches could be applied to 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine, with appropriate modifications to account for its specific chemical properties.
Spectroscopic Characterization
Several spectroscopic methods would be valuable for characterizing 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide structural confirmation by revealing the characteristic signals of aromatic protons in the pyridine ring, the ethyl and methyl groups attached to the amino nitrogen, and the 2-aminoethyl moiety.
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Mass Spectrometry: This technique would confirm the molecular weight of 179.2621 and provide fragmentation patterns useful for structural elucidation.
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Infrared (IR) Spectroscopy: IR analysis would reveal characteristic absorption bands for the primary and tertiary amine functionalities, as well as the aromatic pyridine ring.
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UV-Visible Spectroscopy: The compound would exhibit characteristic absorption patterns based on its conjugated pyridine structure.
Structural Relationships with Similar Compounds
Understanding the relationship between 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine and structurally similar compounds provides valuable context for its chemical behavior and potential applications.
Comparison with N-Ethyl-6-methylpyridin-2-amine
N-Ethyl-6-methylpyridin-2-amine (CAS: 39179-00-5) shares the basic 2-aminopyridine scaffold with our target compound but differs in the substitution pattern:
| Feature | 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine | N-Ethyl-6-methylpyridin-2-amine |
|---|---|---|
| Molecular Formula | C₁₀H₁₇N₃ | C₈H₁₂N₂ |
| Molecular Weight | 179.2621 g/mol | 136.19 g/mol |
| Position 2 | N-ethyl-N-methyl amino group | N-ethyl amino group |
| Position 6 | 2-aminoethyl group | Methyl group |
| Number of Nitrogen Atoms | 3 | 2 |
| LogP | Not specified in data | 1.89 |
The additional nitrogen atom and the extended aminoethyl chain in 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine likely confer different solubility, basicity, and hydrogen-bonding capabilities compared to N-Ethyl-6-methylpyridin-2-amine .
Broader Relationships with Aminopyridine Derivatives
When examining the broader class of aminopyridine compounds, our target molecule belongs to a family of compounds that often serve important roles in:
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Pharmaceutical research as building blocks for drug development
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Coordination chemistry due to their multiple binding sites
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Materials science for creating functional materials
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Catalysis applications where multiple nitrogen-containing functional groups can coordinate with metals
The additional aminoethyl functionality at position 6 distinguishes 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine from simpler aminopyridines and likely contributes to its specific chemical behaviors and applications .
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